molecular formula C13H9N B084325 3-Phenylethynyl-pyridine CAS No. 13238-38-5

3-Phenylethynyl-pyridine

Cat. No.: B084325
CAS No.: 13238-38-5
M. Wt: 179.22 g/mol
InChI Key: ZLYFXWKSLUXFMU-UHFFFAOYSA-N
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Description

3-(Phenylethynyl)pyridine is an organic compound that belongs to the class of pyridines, which are heterocyclic aromatic organic compounds This compound is characterized by a phenylethynyl group attached to the third position of the pyridine ring

Mechanism of Action

Target of Action

3-Phenylethynyl-pyridine primarily targets the Src kinase , a non-receptor tyrosine kinase that plays a crucial role in cell proliferation, differentiation, survival, and migration . It also interacts with the metabotropic glutamate receptor 5 (mGluR5) , which is involved in various physiological and pathological processes, including learning, memory, anxiety, and the pathophysiology of fragile X syndrome .

Mode of Action

This compound acts as an antagonist at the mGluR5 receptor . It inhibits the receptor’s activity, thereby modulating the downstream signaling pathways . The compound also inhibits Src kinase, disrupting its role in various cellular processes .

Biochemical Pathways

The inhibition of Src kinase by this compound affects various biochemical pathways. Src kinase is involved in multiple signaling pathways, including those related to cell growth and survival . By inhibiting Src kinase, this compound can potentially disrupt these pathways, leading to antiproliferative effects .

Pharmacokinetics

The compound’s effectiveness as an inhibitor suggests it has sufficient bioavailability to interact with its targets .

Result of Action

The inhibition of Src kinase and mGluR5 by this compound can lead to various cellular effects. For instance, it can induce antiproliferative effects in cancer cells . Additionally, the compound’s action on mGluR5 can influence neuronal activity, potentially impacting processes such as learning and memory .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the presence of other molecules that bind to the same targets can affect the compound’s efficacy. Additionally, factors such as pH and temperature can potentially influence the stability and activity of the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Phenylethynyl)pyridine typically involves the coupling of a phenylacetylene with a pyridine derivative. One common method is the Sonogashira coupling reaction, which involves the reaction of a halogenated pyridine with phenylacetylene in the presence of a palladium catalyst and a copper co-catalyst . The reaction is usually carried out under mild conditions, making it a convenient method for the synthesis of this compound.

Industrial Production Methods

While specific industrial production methods for 3-(Phenylethynyl)pyridine are not extensively documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions to maximize yield and purity, using cost-effective reagents, and employing efficient purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(Phenylethynyl)pyridine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the triple bond in the phenylethynyl group to a double or single bond.

    Substitution: The phenylethynyl group can be substituted with other functional groups through reactions such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyridine N-oxides, while reduction can produce phenylethenyl or phenylethyl derivatives.

Scientific Research Applications

Chemical Properties and Reactivity

3-Phenylethynyl-pyridine exhibits notable chemical reactivity due to its functional groups. The compound is capable of participating in various reactions, including:

  • Electrophilic Aromatic Substitution : This allows for the introduction of different substituents onto the aromatic ring, which can be leveraged in drug design and synthesis.
  • Formation of Fluorinated Compounds : this compound can react with diazonium salts to form unstable copper complexes that can introduce fluorine atoms into drug molecules. This is particularly useful in enhancing the potency and metabolic stability of pharmaceuticals.

Medicinal Chemistry Applications

The compound has garnered interest for its biological activities, particularly as a selective antagonist for metabotropic glutamate receptor 5 (mGluR5). Key findings include:

  • Neuroprotective Effects : Derivatives of this compound have shown promise in treating neurological disorders. For instance, studies indicate that modifications to the phenylethynyl group can significantly influence interactions with biological targets, which is crucial for developing new therapeutic agents .
  • Antiproliferative Properties : Research has demonstrated that this compound exhibits antiproliferative effects against cancer cell lines, suggesting its potential role in cancer therapy .

Synthesis and Derivatives

Various synthesis methods have been developed for this compound, allowing it to serve as a building block for more complex organic molecules. The compound's derivatives have been synthesized to explore their biological activities further:

Derivative Biological Activity Reference
2-Methyl-6-(phenylethynyl)-pyridinemGluR5 antagonist; potential treatment for Fragile X syndrome
Fluorinated derivativesEnhanced drug potency and selectivity

Material Science Applications

In addition to its medicinal uses, this compound is also being explored in materials science:

  • Advanced Materials Development : The compound is utilized in creating polymers and electronic devices due to its unique electronic properties derived from the phenylethynyl group. This application highlights its versatility beyond traditional organic chemistry .

Case Studies and Research Findings

  • Neuropharmacology : In studies involving animal models, 2-Methyl-6-(phenylethynyl)-pyridine was shown to reverse behavioral deficits associated with Fragile X syndrome by acting on mGluR5 receptors. This underscores the compound's therapeutic potential in neurodevelopmental disorders .
  • Cancer Research : Investigations into the antiproliferative effects of this compound derivatives revealed significant activity against various cancer cell lines, indicating a pathway for developing new anticancer agents .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Phenylethynyl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its isomers, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying biological activities.

Biological Activity

3-Phenylethynyl-pyridine is an organic compound classified as a pyridine derivative, characterized by the presence of a phenylethynyl group at the third position of the pyridine ring. This compound has garnered attention for its potential biological activities, particularly in the fields of cancer research and pharmacology.

Antiproliferative Effects

Research indicates that this compound exhibits antiproliferative effects against various cancer cell lines. Its mechanism of action primarily involves the inhibition of specific molecular targets, notably Src kinase and metabotropic glutamate receptor 5 (mGluR5). The inhibition of these targets can lead to significant cellular effects, including the suppression of tumor growth.

Table 1: Summary of Biological Activities

Activity TypeTargetEffectReference
AntiproliferativeSrc kinaseInhibition of cancer cell proliferation
AntagonistmGluR5Modulation of neuronal signaling

This compound acts as an antagonist at the mGluR5 receptor. This interaction is crucial as mGluR5 is involved in various signaling pathways related to cell growth and survival. The compound's ability to inhibit Src kinase further enhances its potential as a therapeutic agent, particularly in oncology.

Biochemical Pathways

The inhibition of Src kinase affects multiple biochemical pathways, which are essential for cell signaling, gene expression, and cellular metabolism. This multifaceted impact underscores the compound's potential utility in cancer therapy.

Pharmacokinetics

Preliminary studies suggest that this compound possesses sufficient bioavailability to interact effectively with its molecular targets. This characteristic is vital for its potential application in therapeutic contexts.

Cancer Research

A study focusing on the antiproliferative effects of this compound revealed that it significantly reduced the viability of several cancer cell lines, including breast and colon cancer cells. The compound's efficacy was attributed to its ability to inhibit critical signaling pathways involved in tumor growth.

Neuropharmacology

In neuropharmacological studies, this compound's role as an mGluR5 antagonist has been explored. It has been shown to modulate synaptic transmission and may have implications for treating neurological disorders characterized by dysregulated glutamate signaling.

Table 2: Summary of Research Findings

Study FocusFindingsImplications
Cancer Cell LinesReduced viability in MCF-7 and HCT116Potential anti-cancer agent
Neurological EffectsModulation of synaptic transmissionPotential treatment for neurodegenerative diseases

Properties

IUPAC Name

3-(2-phenylethynyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N/c1-2-5-12(6-3-1)8-9-13-7-4-10-14-11-13/h1-7,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLYFXWKSLUXFMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C#CC2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10449188
Record name 3-Phenylethynyl-pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10449188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13238-38-5
Record name 3-Phenylethynyl-pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10449188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Add phenylacetylene (0.175 mL, 1.6 mmol), copper (I) iodide (0.028 g, 0.15 mmol) and bis(triphenylphosphine)palladium (II) dichloride (0.051 g, 0.07 mmol) to a solution of 3-bromopyridine (0.140 mL, 1.45 mmol) in degassed triethylamine (6 mL) and stir under nitrogen at 80° C. for 16 h. Cool to room temperature, filter through diatomaceous earth, wash with ethyl acetate, and concentrate. Purify the residue by silica gel chromatography, eluting with 100:0 to 0:100 hexanes:dichlormethane, to give the title compound (91.1 mg, 35%).
Quantity
0.175 mL
Type
reactant
Reaction Step One
Quantity
0.14 mL
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Name
copper (I) iodide
Quantity
0.028 g
Type
catalyst
Reaction Step One
Name
bis(triphenylphosphine)palladium
Quantity
0.051 g
Type
catalyst
Reaction Step One
Yield
35%

Synthesis routes and methods II

Procedure details

The procedure was identical to Example 2, with the exception that 3-cyanopyridine (0.208 g; 2.00 mmol) was used as a substrate instead of benzonitrile. GC analysis of the organic phase of the hydrolyzed reaction sample after 20 h at 65° C. showed the presence of 0.89 mmol (45% yield) of 3-(phenylethynyl)pyridine and no remaining 3-cyanopyridine in the reaction mixture.
Quantity
0.208 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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